- Preparation of diazirine photo-clicked tags as small molecule labels for elucidation of small molecule-protein and protein-protein interactions, World Intellectual Property Organization, , ,

Cas no 96145-98-1 (5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole)

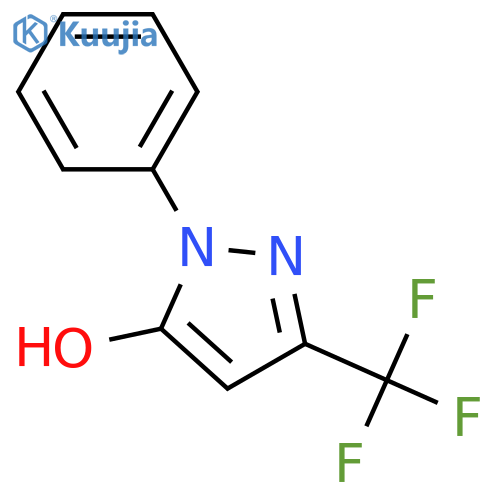

96145-98-1 structure

Nome del prodotto:5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole

5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol

- 5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole

- 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole

- 2-Phenyl-5-trifluoro

- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

- 5-Hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

- 1-phenyl-3-[trifluoromethyl]-1h-pyrazol-5-ol

- 2-phenyl-5-(trifluoromethyl)pyrazol-3-ol

- Maybridge1_004315

- 1H-Pyrazol-5-ol, 1-phenyl-3-(trifluoromethyl)-

- HMS553M05

- PSQCMVQGPMFFCX-UHFFFAOYSA-N

- CGMKIOXMUMZDAP-UHFFFAOYSA-N

- HMS1590E01

- STK

- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (ACI)

- 1-Phenyl-3-trifluoromethyl-1H-pyrazol-5-ol

- Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

- SCHEMBL537395

- 96145-98-1

- CS-10775

- SR-01000253389-1

- EN300-229754

- 1-phenyl-3-trifluoromethyl-5-pyrazolone

- MFCD03714773

- 1-phenyl-3-trifluoromethylpyrazol-5-one

- AKOS000310728

- 781-93-1

- SR-01000636391-1

- SCHEMBL486072

- SR-01000253389

- 2-phenyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one

- 1H-Pyrazol-5-ol,1-phenyl-3-(trifluoromethyl)-

- 2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one

- AC-26699

- CS-0040063

- 2-phenyl-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one

- BBL039000

- STK312844

- NS00016418

- CCG-46714

- DTXSID60358397

-

- MDL: P188887

- Inchi: 1S/C10H7F3N2O/c11-10(12,13)8-6-9(16)15(14-8)7-4-2-1-3-5-7/h1-6,16H

- Chiave InChI: CGMKIOXMUMZDAP-UHFFFAOYSA-N

- Sorrisi: FC(C1C=C(O)N(C2C=CC=CC=2)N=1)(F)F

Proprietà calcolate

- Massa esatta: 228.05100

- Massa monoisotopica: 228.05104734g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 5

- Conta atomi pesanti: 16

- Conta legami ruotabili: 1

- Complessità: 319

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- Superficie polare topologica: 32.299

- XLogP3: 2.4

- Conta Tautomer: 3

Proprietà sperimentali

- Densità: 1.39

- Punto di ebollizione: 318.4°C at 760 mmHg

- Punto di infiammabilità: 146.4°C

- Indice di rifrazione: 1.543

- PSA: 38.05000

- LogP: 2.59670

5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Informazioni sulla sicurezza

- Dichiarazione di pericolo: H315-H319-H335

5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Dati doganali

- CODICE SA:2933199090

- Dati doganali:

Codice doganale cinese:

2933199090Panoramica:

2933199090. altri composti ad anelli pirazolici non fusi strutturalmente. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

2933199090. altri composti contenenti nella struttura un anello pirazolo non condensato (idrogenato o no). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1211614-25g |

2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol |

96145-98-1 | 95% | 25g |

$470 | 2024-07-23 | |

| abcr | AB302131-1 g |

2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol, 95%; . |

96145-98-1 | 95% | 1g |

€99.60 | 2022-03-03 | |

| Fluorochem | 025315-1g |

2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol |

96145-98-1 | 95% | 1g |

£30.00 | 2022-03-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P86730-250mg |

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol |

96145-98-1 | 250mg |

¥76.0 | 2021-09-04 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P86730-1g |

1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol |

96145-98-1 | 1g |

¥196.0 | 2021-09-04 | ||

| abcr | AB302131-10 g |

2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol, 95%; . |

96145-98-1 | 95% | 10g |

€391.70 | 2022-03-03 | |

| Chemenu | CM101475-10g |

1H-Pyrazol-5-ol,1-phenyl-3-(trifluoromethyl)- |

96145-98-1 | 95%+ | 10g |

$286 | 2024-07-18 | |

| Chemenu | CM101475-10g |

1H-Pyrazol-5-ol,1-phenyl-3-(trifluoromethyl)- |

96145-98-1 | 95+% | 10g |

$276 | 2021-08-06 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P841426-1g |

2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol |

96145-98-1 | 95% | 1g |

216.00 | 2021-05-17 | |

| Chemenu | CM101475-25g |

1H-Pyrazol-5-ol,1-phenyl-3-(trifluoromethyl)- |

96145-98-1 | 95+% | 25g |

$639 | 2021-08-06 |

5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Solvents: Ethanol ; 12 h, reflux

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Ethanol ; 50 °C; 24 h, reflux

Riferimento

- Preparation of pyrrazole derivatives as neuroprotective agents, China, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ; 24 h, reflux

Riferimento

- Synthesis, electrochemical, photophysical, and electroluminescent properties of organic dyes containing pyrazolo[3, 4-b]quinoline chromophore, Dyes and Pigments, 2015, 121, 138-146

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Ethanol

Riferimento

- Reaction of polyfluorinated copper(II) β-diketonates and β-keto esterates with hydrazines, Izvestiya Akademii Nauk SSSR, 1990, (3), 640-5

Metodo di produzione 5

Condizioni di reazione

1.1 Solvents: Ethanol ; 25 - 30 °C; 8 h, reflux; reflux → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7, rt

Riferimento

- Synthesis of Isoxazole, 1, 2, 4-Oxadiazole and (1H-Pyrazol-4-yl)-methanone Oxime Derivatives from N-Hydroxy-1H-pyrazole-4-carbimidoyl Chloride and their Biological Activity, Journal of Heterocyclic Chemistry, 2016, 53(3), 754-761

Metodo di produzione 6

Condizioni di reazione

Riferimento

- Synthesis and biological evaluation of polyfluoroalkylated antipyrines and their isomeric O-methylpyrazoles, Medicinal Chemistry (Sharjah, 2019, 15(5), 521-536

Metodo di produzione 7

Condizioni di reazione

1.1 Solvents: Acetic acid ; 3 - 4 h, reflux

Riferimento

- New one-pot synthesis of 4-hydroxyimino-5-polyfluoroalkylpyrazol-3-ones, their structure and biological activity, Chemistry of Heterocyclic Compounds (New York, 2019, 55(1), 52-59

Metodo di produzione 8

Condizioni di reazione

1.1 Catalysts: Hydrochloric acid Solvents: Ethanol ; 8 - 12 h, reflux

Riferimento

- Design, an efficient ecofriendly synthesis of spirooxindole derivatives and their anticancer activity supported by molecular docking studies, World Journal of Pharmacy and Pharmaceutical Sciences, 2014, 3(8), 1895-1914

Metodo di produzione 9

Condizioni di reazione

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 4 - 5 h, reflux

Riferimento

- Synthesis and biological activities of new 5-(4-methylthio)-pyrazole-phosphates, Hecheng Huaxue, 2002, 10(2), 167-169

Metodo di produzione 10

Condizioni di reazione

1.1 Solvents: Ethanol ; 8 h, rt → 90 °C

Riferimento

- Preparation of 4-substituted quinoline derivative and its application as pesticides, China, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Catalysts: Hydrochloric acid Solvents: Ethanol , Water

Riferimento

- Synthesis and antibacterial activity of 4,4'-(aryl or alkylmethylene)-bis(1H-pyrazol-5-ol) derivatives, Medicinal Chemistry Research, 2014, 23(1), 158-167

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 3 - 4 h, reflux

Riferimento

- Regiocontrolled N-, O- and C-methylation of 1-phenyl-3-polyfluoroalkyl-1H-pyrazol-5-ols, Journal of Fluorine Chemistry, 2018, 206, 72-81

Metodo di produzione 13

Condizioni di reazione

1.1 Solvents: Methanol ; 6 h, rt → reflux

Riferimento

- Discovery of novel danshensu derivatives bearing pyrazolone moiety as potential anti-ischemic stroke agents with antioxidant activity, Bioorganic Chemistry, 2023, 131,

Metodo di produzione 14

Condizioni di reazione

1.1 Solvents: Ethanol ; 12 h, reflux; reflux → 24 °C

Riferimento

- Small Molecule Interactome Mapping by Photoaffinity Labeling Reveals Binding Site Hotspots for the NSAIDs, Journal of the American Chemical Society, 2018, 140(12), 4259-4268

Metodo di produzione 15

Condizioni di reazione

1.1 Catalysts: Acetic acid ; overnight, 110 °C

Riferimento

- Structure-activity relationships in a new class of non-substrate-like covalent inhibitors of the bacterial glycosyltransferase LgtC, Bioorganic & Medicinal Chemistry, 2018, 26(11), 2973-2983

Metodo di produzione 16

Condizioni di reazione

1.1 rt; 1 - 15 min

Riferimento

- Microwave versus ultrasound assisted synthesis of some new heterocycles based on pyrazolone moiety, Journal of Saudi Chemical Society, 2010, 14(3), 287-299

Metodo di produzione 17

Condizioni di reazione

1.1 Solvents: Ethanol ; 25 - 30 °C; 8 h, reflux; reflux → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7, rt

Riferimento

- Synthesis and antimicrobial activity of 2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole derivatives, World Journal of Pharmacy and Pharmaceutical Sciences, 2014, 3(8), 2065-2079

Metodo di produzione 18

Condizioni di reazione

1.1 Solvents: Ethanol ; 8 h, reflux; reflux → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8

1.3 Solvents: Water ; 1 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8

1.3 Solvents: Water ; 1 h, rt

Riferimento

- F(1H-Pyrazol-4-yl)methylene-Hydrazide derivatives: Synthesis and antimicrobial activity, Journal of Heterocyclic Chemistry, 2020, 57(2), 751-760

Metodo di produzione 19

Condizioni di reazione

1.1 Catalysts: Tosyl chloride Solvents: Methanol ; 3 - 4 h, reflux

Riferimento

- Synthesis and fungicidal activity of methyl N-methoxy-N-[2-(3-trifluoromethyl-1-substituted pyrazole-5-yloxymethylene)] phenylcarbamates, Nongyaoxue Xuebao, 2004, 6(1), 17-21

5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Raw materials

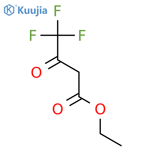

- ethyl 4,4,4-trifluoro-3-oxobutanoate

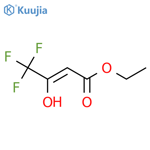

- 2-Butenoic acid, 4,4,4-trifluoro-3-hydroxy-, ethyl ester

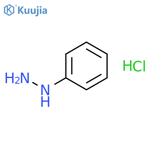

- Phenylhydrazine Hydrochloride (1:1)

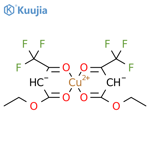

- Copper, bis[ethyl 4,4,4-trifluoro-3-(oxo-κO)butanoato-κO']- (9CI)

5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Preparation Products

5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Letteratura correlata

-

Zhang-Pei Chen,Mu-Wang Chen,Lei Shi,Chang-Bin Yu,Yong-Gui Zhou Chem. Sci. 2015 6 3415

96145-98-1 (5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole) Prodotti correlati

- 493-36-7((+/-)-alphitonin)

- 2229495-84-3(4-3-(3-methoxyazetidin-3-yl)propylmorpholine)

- 894040-65-4(1-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-3-(1-hydroxybutan-2-yl)urea)

- 2172263-32-8(3-fluoro-5-(sulfanylmethyl)phenol)

- 859672-25-6(3-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)amino-4H-chromen-4-one)

- 1565967-42-1(5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride)

- 2228474-67-5(4-(3-methylpyridin-2-yl)butanal)

- 1152597-41-5(1-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-thienyl)-1H-pyrazol-5-amine)

- 2770501-83-0((9H-fluoren-9-yl)methyl N-(2-hydroxy-2-methylcyclopentyl)-N-methylcarbamate)

- 1805429-63-3(3-(Chloromethyl)-5-cyano-4-(difluoromethyl)pyridine-2-methanol)

Fornitori consigliati

Taizhou Jiayin Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membro d'oro

CN Fornitore

Reagenti

Suzhou Senfeida Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Enjia Trading Co., Ltd

Membro d'oro

CN Fornitore

Grosso